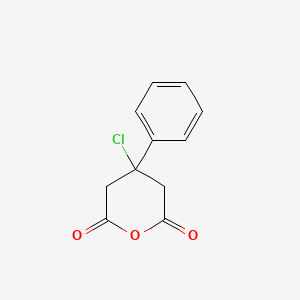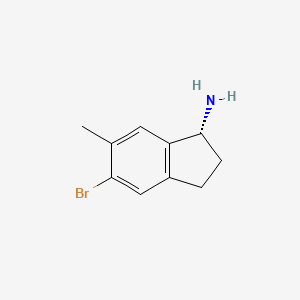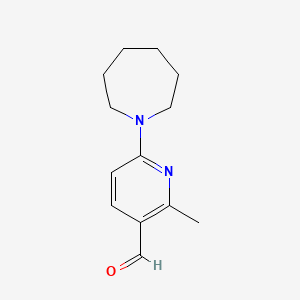
6-(Azepan-1-yl)-2-methylnicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Azepan-1-yl)-2-methylnicotinaldehyde is a heterocyclic compound that features a nicotinaldehyde core with an azepane ring and a methyl group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azepan-1-yl)-2-methylnicotinaldehyde typically involves the following steps:
Formation of the Nicotinaldehyde Core: The nicotinaldehyde core can be synthesized through the Vilsmeier-Haack reaction, which involves the reaction of a pyridine derivative with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the aldehyde group.
Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions. For instance, 6-chloronicotinaldehyde can react with azepane in the presence of a base like potassium carbonate to form the desired product.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
6-(Azepan-1-yl)-2-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The azepane ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Potassium carbonate (K2CO3), Methyl iodide (CH3I)
Major Products Formed
Oxidation: 6-(Azepan-1-yl)-2-methylnicotinic acid
Reduction: 6-(Azepan-1-yl)-2-methylnicotinol
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
6-(Azepan-1-yl)-2-methylnicotinaldehyde has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders due to its ability to interact with nicotinic receptors.
Materials Science: The unique structural properties of this compound make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of nicotinaldehyde derivatives with biological macromolecules.
Industrial Applications: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
作用机制
The mechanism of action of 6-(Azepan-1-yl)-2-methylnicotinaldehyde involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The azepane ring and the aldehyde group play crucial roles in binding to these receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 6-(Azepan-1-yl)pyridine-3-boronic acid
- 1-(2-(Azepan-1-yl)nicotinoyl)guanidine
- 5-Phenyl-6-(azepan-1-yl)-2,2’-bipyridine
Uniqueness
6-(Azepan-1-yl)-2-methylnicotinaldehyde stands out due to its specific combination of an azepane ring and a nicotinaldehyde core with a methyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C13H18N2O |
|---|---|
分子量 |
218.29 g/mol |
IUPAC 名称 |
6-(azepan-1-yl)-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H18N2O/c1-11-12(10-16)6-7-13(14-11)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3 |
InChI 键 |
MVROLEUKDJIDHB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)N2CCCCCC2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phenyl-N'-[(trimethylsilyl)oxy]ethanimidamide](/img/structure/B15067734.png)
![2-Amino-5-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B15067736.png)
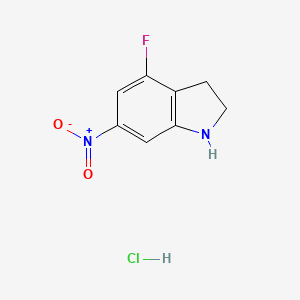

![2-(1H-Pyrrolo[2,3-f]quinolin-3-yl)acetic acid](/img/structure/B15067759.png)



![6,8-Difluorospiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B15067784.png)
![Ethyl 3-azaspiro[5.5]undeca-1,4-diene-3-carboxylate](/img/structure/B15067788.png)
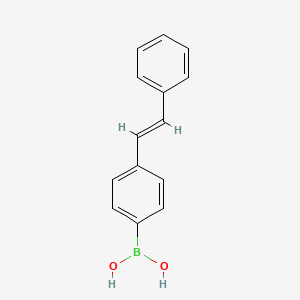
![1-(Benzo[h]quinolin-4-yl)ethan-1-one](/img/structure/B15067808.png)
